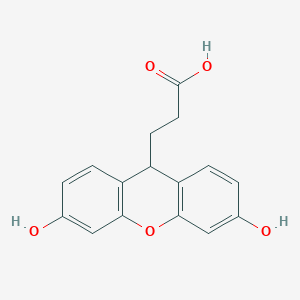

3,6-Dihydroxy-xanthene-9-propionic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H14O5 |

|---|---|

Poids moléculaire |

286.28 g/mol |

Nom IUPAC |

3-(3,6-dihydroxy-9H-xanthen-9-yl)propanoic acid |

InChI |

InChI=1S/C16H14O5/c17-9-1-3-12-11(5-6-16(19)20)13-4-2-10(18)8-15(13)21-14(12)7-9/h1-4,7-8,11,17-18H,5-6H2,(H,19,20) |

Clé InChI |

PFQGLFBMMPZYEU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1O)OC3=C(C2CCC(=O)O)C=CC(=C3)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Xanthene Core

The synthesis of the xanthene scaffold, a dibenzo[b,e]pyran system, is a cornerstone of heterocyclic chemistry, with numerous strategies developed to achieve this privileged structure. These methods offer access to a wide array of substituted xanthenes, which can serve as precursors to the target molecule, 3,6-Dihydroxy-xanthene-9-propionic acid.

Multi-component Condensation Reactions for Xanthene Scaffold Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants, thereby minimizing waste and saving time and resources. researchgate.netmeddocsonline.org The synthesis of the xanthene core is well-suited to MCRs, typically involving the condensation of an aldehyde, a β-dicarbonyl compound, and a nucleophilic component such as a phenol (B47542) or naphthol. nih.gov

A general approach for the synthesis of xanthene derivatives involves the one-pot condensation of an aromatic aldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and 2-naphthol (B1666908). This reaction is often catalyzed by a variety of catalysts, including Brønsted or Lewis acids. The mechanism is thought to proceed through an initial Knoevenagel condensation between the aldehyde and dimedone, followed by a Michael addition of 2-naphthol to the resulting α,β-unsaturated ketone, and subsequent intramolecular cyclization and dehydration to afford the xanthene scaffold.

To achieve the 3,6-dihydroxy substitution pattern, resorcinol (B1680541) or its derivatives would be the logical choice for the phenolic component in such a reaction. The choice of aldehyde would be critical in determining the substituent at the 9-position, which would then need to be further functionalized to the propionic acid side chain.

The versatility of this method is highlighted by the wide range of catalysts that have been successfully employed, demonstrating the robustness of this approach for generating diverse xanthene libraries.

Table 1: Catalysts Used in the Multi-component Synthesis of Xanthene Derivatives

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iron oxide nanoparticles | Ethanol, reflux | High | researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Solvent-free | Good to excellent | researchgate.net |

| Ionic Liquid [(Et3N)2SO][HSO4]2 | Solvent-free | High | meddocsonline.org |

| Zn(OAc)2 | Ultrasound irradiation | 84-95 | nih.gov |

Intramolecular Cycloaddition Routes for Bridged Xanthenes

Intramolecular cycloaddition reactions represent a powerful strategy for the construction of complex, polycyclic systems, including those containing a xanthene core. These reactions can lead to the formation of bridged xanthenes, which possess unique three-dimensional structures.

One such approach involves an intramolecular [3+2] cycloaddition. While not directly leading to a simple xanthene, this methodology showcases the potential for creating intricate molecular architectures based on the xanthene framework. For instance, rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions have been employed to generate bridged medium-sized polycyclic systems. This type of reaction could be conceptually adapted to precursors designed to form a xanthene-like ring system upon cycloaddition.

Oxidation and Reduction Pathways for Xanthene Derivatives

The xanthene core can be subjected to various oxidation and reduction reactions to access different derivatives. The oxidation of 9H-xanthenes to the corresponding 9-xanthenones (xanthones) is a common transformation. This can be achieved using a variety of oxidizing agents. Conversely, the reduction of xanthones can provide access to xanthenes or xanthenols.

These transformations are crucial as they allow for the interconversion of different oxidation states of the xanthene core, which can be a key step in a multi-step synthesis. For the synthesis of this compound, a potential strategy could involve the synthesis of a 3,6-dihydroxyxanthone, which would then undergo functionalization at the 9-position.

Photochemical Approaches in Xanthene Synthesis

Photochemistry offers unique pathways for the synthesis and functionalization of organic molecules. In the context of xanthene synthesis, photochemical reactions can be employed to induce cyclizations or other transformations that lead to the formation of the xanthene ring system. For example, photo-induced cyclization of appropriately substituted diaryl ethers could potentially yield a xanthene core.

Functionalization and Derivatization of the Xanthene Scaffold

Once the xanthene core is constructed, the next crucial step is its functionalization to introduce the desired substituents. For the target molecule, this involves the introduction of a propanoic acid moiety at the 9-position.

Introduction of Propanoic Acid Moieties

The introduction of a substituent at the 9-position of the xanthene ring is a key transformation for the synthesis of this compound. researchgate.netnih.gov Several synthetic strategies can be envisaged for this purpose, often starting from a xanthone (B1684191) precursor.

One plausible approach is the Reformatsky reaction . wikipedia.orgjk-sci.comlibretexts.orgnumberanalytics.comorganic-chemistry.org This reaction involves the treatment of a ketone or aldehyde with an α-halo ester in the presence of metallic zinc. In the context of our target molecule, 3,6-dihydroxyxanthone could be reacted with an α-halopropionate ester (e.g., ethyl 2-bromopropionate) and zinc to form a β-hydroxy ester. Subsequent dehydration and reduction or other functional group manipulations could potentially lead to the desired propionic acid side chain.

Table 2: Key Features of the Reformatsky Reaction

| Feature | Description |

|---|---|

| Reactants | Ketone/Aldehyde, α-halo ester, Zinc |

| Product | β-hydroxy ester |

| Key Intermediate | Organozinc reagent (Reformatsky enolate) |

Another potential strategy involves the conversion of xanthone to a 9-substituted precursor that is amenable to nucleophilic attack. For example, xanthone can be converted to 9,9-dichloroxanthene, which can then react with various nucleophiles. publish.csiro.au A malonic ester anion could be used as a nucleophile to attack a suitable 9-substituted xanthene derivative. Subsequent hydrolysis and decarboxylation of the resulting malonate derivative would yield the propionic acid moiety.

A third approach could be a Michael addition reaction. wikipedia.orgmasterorganicchemistry.comyoutube.comorganic-chemistry.orgyoutube.com If a 9-methylenexanthene (B3271630) derivative could be synthesized, a Michael addition of a suitable nucleophile, such as the enolate of a malonic ester, could be employed to introduce the carbon framework of the propionic acid side chain.

These proposed routes, while based on established organic reactions, would require experimental validation to determine their feasibility for the synthesis of this compound.

Selective Hydroxylation Strategies at the 3,6-Positions

Achieving selective hydroxylation at the 3 and 6 positions of the xanthene core is critical for defining the compound's ultimate properties. A primary route to achieving this substitution pattern is through the condensation of resorcinol (1,3-dihydroxybenzene) with a suitable carbonyl-containing component. The Friedel-Crafts acylation reaction, for example, can be used to synthesize xanthene dyes. wpmucdn.com This reaction involves the condensation of a phenol, such as resorcinol, with phthalic anhydride (B1165640) in the presence of an acid catalyst like sulfuric acid. wpmucdn.com The inherent symmetry and reactivity of resorcinol direct the electrophilic aromatic substitution to occur at the positions ortho to both hydroxyl groups, naturally leading to the desired 3,6-dihydroxy substitution pattern on the resulting xanthene nucleus.

Alternative strategies can involve enzymatic or chemo-enzymatic routes. While selective chemical hydroxylation of complex molecules can be challenging due to multiple reactive sites, biocatalysts like P450-type oxidoreductases have been shown to accomplish specific hydroxylation of terpene macrocycles. frontiersin.org Such bio-inspired approaches could offer a pathway to regioselective hydroxylation, circumventing the limitations of traditional chemical methods. frontiersin.org

Preparation of Related Carboxyxanthone and Propionic Acid Derivatives

The synthesis of related xanthene structures, such as carboxyxanthones and other propionic acid derivatives, provides insight into the formation of the target molecule.

Carboxyxanthones: Xanthones, characterized by a dibenzo-γ-pyrone scaffold, can be synthesized through several classic methods. The Michael and Kostanecki method, one of the earliest approaches, involved the distillation of a phenol with an O-hydroxybenzoic acid and acetic anhydride. mdpi.com More modern and higher-yielding routes proceed via benzophenone (B1666685) or diaryl ether intermediates. mdpi.com For instance, 9-oxo-9H-xanthene-2-carboxylic acid has been synthesized via a benzophenone intermediate by reacting 2-methoxybenzoic acid with methyl 4-hydroxybenzoate. mdpi.com These methods, by choosing appropriately substituted starting materials, can be adapted to produce a wide range of carboxylated xanthone derivatives. mdpi.com

Propionic Acid Derivatives: The introduction of a propionic acid side chain onto a core structure is a common transformation in medicinal chemistry. General methods for synthesizing aryl propionic acid derivatives often involve multi-step processes. One such approach is the modified Reformatsky reaction, which can create β-hydroxy-β-aryl propanoic acids. orientjchem.org Other routes may involve the use of Grignard reagents derived from bromo-aromatic compounds, which are then reacted with pyruvate (B1213749) esters or salts, followed by hydrolysis to yield the desired 2-hydroxy-2-arylpropionic acid derivative. google.com For the specific case of xanthenes, the propionic acid moiety is attached at the C9 position, which can be achieved through condensation reactions involving precursors that already contain the three-carbon chain.

Synthesis of Halogenated and Other Substituted Xanthene Derivatives

Introducing halogens and other substituents onto the xanthene ring is a key strategy for modulating the molecule's physicochemical properties. Halogenated xanthenes, in particular, are an important class of dyes with unique photophysical characteristics.

The synthesis of these derivatives often starts with a pre-formed xanthene, such as fluorescein (B123965), which can then be halogenated. For example, treating fluorescein with bromine or iodine leads to the formation of well-known dyes like eosin (B541160) (tetrabromofluorescein) and erythrosine (tetraiodofluorescein). A general procedure for creating substituted xanthenes involves activating the hydroxyl groups for nucleophilic substitution. This can be done by converting the hydroxyls into better leaving groups, such as methanesulfonates (mesylates), by reacting the parent dihydroxyxanthene with methanesulfonyl chloride in pyridine. rsc.org The resulting dimesylated intermediate can then react with various nucleophiles to introduce new functionalities. rsc.org For instance, reaction with sodium azide (B81097) (NaN₃) can introduce an azide group. rsc.org

The table below summarizes some common halogenated xanthene dyes and their precursor.

| Precursor | Halogenating Agent | Resulting Compound |

| Fluorescein | Bromine (Br₂) | Eosin Y (Tetrabromofluorescein) |

| Fluorescein | Iodine (I₂) | Erythrosine B (Tetraiodofluorescein) |

| Fluorescein | Bromine (Br₂) | 4',5'-Dibromofluorescein |

| Fluorescein | Chlorine (Cl₂) | 2',7'-Dichlorofluorescein |

Solid-Phase Synthesis Techniques for Xanthene-Containing Constructs

Solid-phase synthesis offers a powerful and efficient methodology for the preparation and functionalization of xanthene dyes and related structures. ed.ac.uk This technique involves attaching a molecule to a solid support (like a polymer resin), performing a series of chemical reactions on the attached substrate, and finally cleaving the desired product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound compound. nih.gov

An efficient solid-phase strategy has been developed for the versatile functionalization of xanthene dyes. ed.ac.uk This allows for the creation of libraries of modified xanthenes for applications such as biolabeling. For example, 5-[(9-aminoxanthen-2-yl)oxy]valeric acid has been prepared and used as an acid-labile handle in solid-phase peptide synthesis. znaturforsch.com The use of heterogeneous catalysts, such as metal ions supported on zeolites or polymers, further aligns with green chemistry principles by facilitating catalyst recovery and reuse. nih.govrsc.org These solid-supported catalysts are effective in one-pot, multi-component reactions for synthesizing various xanthene derivatives under solvent-free conditions. mdpi.com

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques for Xanthene Compounds

Structural elucidation of xanthene derivatives relies on a combination of spectroscopic methods that provide complementary information about the molecular framework, connectivity of atoms, and the nature of chemical bonds. goums.ac.ir

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including xanthene compounds. nih.govslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive assembly of the molecular structure. researchgate.netcore.ac.uk For 3,6-Dihydroxy-xanthene-9-propionic acid, specific resonances in the ¹H and ¹³C NMR spectra confirm the presence of the xanthene core, the hydroxyl groups, and the propionic acid side chain.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning proton and carbon signals unambiguously and establishing the connectivity between different parts of the molecule. researchgate.netcore.ac.uk For instance, HMBC experiments would reveal long-range correlations between the protons of the propionic acid chain and the carbons of the xanthene ring, confirming the attachment point at C-9.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are approximate values based on data for similar xanthene and fluorescein (B123965) structures. Actual values may vary depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Xanthene) | 6.5 - 8.0 | 102 - 160 |

| Hydroxyl Protons (-OH) | 9.0 - 10.0 (phenolic) | - |

| Methylene Protons (-CH₂-) | 2.5 - 3.0 | 30 - 40 |

| Methine Proton (-CH-) | 4.0 - 4.5 | 35 - 45 |

| Carboxyl Proton (-COOH) | 10.0 - 12.0 | - |

| Carbonyl Carbon (-COOH) | - | 170 - 180 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) would be employed to generate a molecular ion, the mass-to-charge ratio (m/z) of which confirms the molecular formula (C₁₆H₁₄O₅). researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis. The mass spectra of xanthene derivatives typically show characteristic fragmentation patterns, such as the loss of the substituent at the 9-position. jst.go.jp For this compound, fragmentation would likely involve the loss of the propionic acid group and potentially water molecules from the hydroxyl groups.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₆H₁₄O₅)

| Ion | Formula | Expected m/z |

| [M+H]⁺ (Molecular Ion) | C₁₆H₁₅O₅⁺ | 287.09 |

| [M-H]⁻ (Molecular Ion) | C₁₆H₁₃O₅⁻ | 285.08 |

| [M-C₃H₅O₂]⁺ (Loss of propionic acid radical) | C₁₃H₉O₃⁺ | 213.05 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. nih.gov The presence of a broad band in the high-frequency region is indicative of the O-H stretching of the hydroxyl and carboxylic acid groups. A sharp, strong peak around 1700 cm⁻¹ confirms the C=O stretch of the carboxylic acid, while bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching of the ether linkage in the xanthene ring and the hydroxyl groups. nist.govchemicalbook.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Phenolic & Carboxylic O-H | Stretching (broad) | 3500 - 2500 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Carboxylic C=O | Stretching | 1720 - 1680 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Xanthene C-O-C | Asymmetric Stretching | 1250 - 1200 |

| Phenolic C-O | Stretching | 1200 - 1150 |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.gov While this compound itself is not chiral, VCD is an invaluable tool for determining the absolute configuration of its chiral derivatives. nih.gov For instance, if a chiral center were introduced into the propionic acid side chain, the resulting enantiomers would produce VCD spectra that are nearly mirror images of each other. whiterose.ac.ukmdpi.com

By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of a chiral molecule can be unambiguously assigned. rsc.org VCD provides detailed structural information in solution and is highly sensitive to the spatial arrangement of functional groups. whiterose.ac.uk This makes it a powerful method for studying the three-dimensional structure of complex chiral xanthene derivatives. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and determining the concentration of xanthene dyes and their derivatives. nih.govnih.gov A reversed-phase HPLC method is typically employed for the analysis of this compound. sielc.com

In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water (with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol, is used to elute the compound. sielc.comrsc.org Detection is commonly achieved using a UV-Vis or a fluorescence detector, as xanthene derivatives exhibit strong absorbance and fluorescence. tandfonline.com The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for precise quantification. selleckchem.com

Table 4: Typical HPLC Parameters for the Analysis of Xanthene Derivatives

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., ODS-3), 3-5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) or Fluorescence Detector |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) stands out as a powerful and versatile analytical tool for the separation and quantification of compounds, including xanthene derivatives. nih.govresearchgate.net This technique is an advancement of conventional thin-layer chromatography (TLC), offering improved resolution, sensitivity, and accuracy. nih.govijprajournal.com HPTLC is particularly well-suited for analyzing complex mixtures and has found applications in pharmaceutical analysis, natural product screening, and quality control. nih.govresearchgate.net

The methodology involves the use of high-quality HPTLC plates with a finer and more uniform particle size of the stationary phase, which contributes to better separation efficiency. nih.govijprajournal.com The process includes sample application, typically as narrow bands, development of the chromatogram in a controlled chamber, and densitometric analysis for quantification. jfda-online.comnih.gov

Method Development and Validation:

The development of a robust HPTLC method requires careful consideration of several factors, including the choice of stationary phase, mobile phase composition, and detection wavelength. jfda-online.com Validation of the method is performed according to guidelines from the International Conference on Harmonisation (ICH) and typically includes assessment of parameters such as linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness. jfda-online.comnih.gov

| Parameter | Typical Range for HPTLC Methods |

| Linearity Range | Analyte-dependent, e.g., 100–700 ng/spot. researchgate.net |

| Correlation Coefficient (r²) | > 0.99. nih.govresearchgate.net |

| Precision (%RSD) | Intraday and Interday variations are assessed. |

| Accuracy (% Recovery) | Typically in the range of 98-102%. nih.gov |

| Limit of Detection (LOD) | Dependent on the analyte and detection method. |

| Limit of Quantitation (LOQ) | Dependent on the analyte and detection method. |

Application in Xanthene Derivative Analysis:

While specific HPTLC methods for this compound are not extensively detailed in the provided search results, the principles of HPTLC method development for related compounds can be applied. For instance, a method for the simultaneous determination of two other compounds involved separation on silica (B1680970) gel 60 F254 plates with a mobile phase of toluene:methanol:glacial acetic acid (7.5:1:0.2, v/v/v) and densitometric detection at 230 nm. nih.gov The selection of an appropriate mobile phase is critical to achieve good separation and resolution of the target analyte from other components in the sample matrix. jfda-online.com

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for High-Throughput Analysis

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a highly sensitive and selective analytical technique that combines the superior separation capabilities of UHPLC with the powerful detection and identification abilities of mass spectrometry. researchgate.netnih.gov This method is particularly valuable for the analysis of complex samples and for high-throughput screening in various fields, including drug discovery and metabolomics. nih.govresearchgate.net

UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. researchgate.net When coupled with a mass spectrometer, it provides detailed structural information and enables the accurate quantification of analytes, even at very low concentrations. nih.gov

High-Throughput Capabilities:

The speed of UHPLC-MS makes it ideal for high-throughput analysis, allowing for the rapid screening of large numbers of samples. nih.govresearchgate.net This is a significant advantage in research areas where numerous samples need to be analyzed efficiently. The development of rapid analytical methods is crucial for accelerating research and development processes. chromatographyonline.com

Application in the Analysis of Complex Matrices:

UHPLC-MS is well-suited for the analysis of compounds in complex biological and environmental matrices. nih.govnih.gov The high resolving power of the chromatographic separation combined with the specificity of mass spectrometric detection allows for the reliable identification and quantification of target analytes in the presence of interfering substances. imrpress.comresearchgate.net For instance, UHPLC-MS has been successfully employed for the screening of a wide range of psychoactive substances and their metabolites in urine samples. nih.gov

Spectrophotometric Approaches for Xanthene Derivatives Analysis

Spectrophotometry is a widely used analytical technique for the quantitative determination of various compounds, including xanthene derivatives. researchgate.netufrgs.br This method is based on the principle that every chemical compound absorbs, transmits, or reflects light (electromagnetic radiation) over a certain range of wavelengths. nahrainuniv.edu.iq The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

UV-Visible spectrophotometry is particularly useful for the analysis of compounds containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nahrainuniv.edu.iq Xanthene derivatives, with their extended aromatic systems, typically exhibit strong absorbance in these regions, making them suitable for spectrophotometric analysis. researchgate.net

Method Validation:

A quantitative UV spectrophotometric method must be validated to ensure its reliability and accuracy. ufrgs.br Validation parameters typically include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components. ufrgs.br

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte. ufrgs.br

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ufrgs.br

Accuracy : The closeness of the test results obtained by the method to the true value. ufrgs.br

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. ufrgs.br

For example, a validated UV spectrophotometric method for the determination of a pharmaceutical compound showed linearity in a concentration range of 0.5 - 2.5 µg/mL with a maximum wavelength of 230 nm. ufrgs.br

Derivative Spectrophotometry:

Derivative spectrophotometry is a technique that can be used to enhance the resolution of overlapping spectral bands and to eliminate matrix interferences. researchgate.net This method involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. For some thioxanthene (B1196266) derivatives, a first derivative spectrophotometric method was developed by measuring the difference spectrum of the oxidized drug relative to the unoxidized drug. researchgate.net

Advanced Extraction and Sample Preparation Techniques for Research Matrices

Effective sample preparation is a critical step in the analytical workflow, as it aims to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. chromatographyonline.com The choice of extraction and sample preparation technique depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the analytical method to be used.

For the analysis of xanthene derivatives from various research matrices, a range of extraction techniques can be employed. The synthesis and purification of xanthene dyes often involve extraction steps to isolate the desired product. nih.govresearchgate.netnih.gov For example, after a reaction, the mixture might be extracted with an organic solvent like dichloromethane, followed by drying and purification by flash column chromatography. nih.gov

In the context of analyzing compounds from complex matrices, such as plant extracts or biological fluids, more advanced sample preparation techniques may be necessary. These can include:

Solid-Phase Extraction (SPE) : A technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample, followed by elution with a suitable solvent.

Liquid-Liquid Extraction (LLE) : A method that partitions the analyte between two immiscible liquid phases.

Ultrasound-Assisted Extraction (UAE) : The use of ultrasonic waves to enhance the extraction efficiency. researchgate.net

Dispersive Solid-Phase Extraction (dSPE) : A variation of SPE where the sorbent is dispersed in the sample solution, providing a larger surface area for interaction. researchgate.net

The goal of these techniques is to produce a clean sample extract that is compatible with the subsequent analytical instrumentation, thereby improving the accuracy and reliability of the analytical results. chromatographyonline.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Such studies can determine the distribution of electron density, the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and generate molecular electrostatic potential (MESP) maps. These calculations are crucial for predicting a molecule's reactivity, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding its stability.

However, a review of the scientific literature did not yield specific DFT studies conducted on 3,6-Dihydroxy-xanthene-9-propionic acid to detail its specific electronic structure and reactivity parameters.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. This is often followed by molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules over time. MD simulations provide a detailed picture of a molecule's flexibility, its interactions with solvent molecules, and the dynamic changes it undergoes, which are critical for understanding its biological function.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is essential in drug discovery for predicting binding affinity and mode.

Molecular docking studies have identified this compound (also referred to as HXP in literature) as a notable inhibitor of human glutathione (B108866) reductase (hGR). dergipark.org.trnih.gov The crystal structure of hGR in complex with a xanthene inhibitor (PDB ID: 1XAN) serves as the biological target for these in silico investigations. acs.orgnih.gov

Docking simulations predict that the compound binds within a large cavity located at the dimer interface of the enzyme. nih.govresearchgate.net A reported docking study calculated a binding energy of -17.12 kcal/mol for this compound with the glutathione reductase receptor. acs.orgnih.gov This binding affinity has been compared with that of other natural compounds, positioning it as a strong binder and a standard inhibitor for reference in computational studies. dergipark.org.tracs.org

Table 1: Comparative Binding Energies with Glutathione Reductase (PDB: 1xan)

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound (HXP) | -17.12 |

| Quercetin | -18.18 |

| Catechin | -12.55 |

| Biochanin A | -10.75 |

Data sourced from a molecular docking study comparing various natural compounds against the glutathione reductase receptor. acs.org

Molecular modeling based on crystallographic data provides significant mechanistic insights into how this compound inhibits human glutathione reductase. The structural analysis reveals that the inhibitor binds at a site distinct from the binding location of oxidized glutathione (GSSG), the enzyme's natural substrate. nih.govresearchgate.net This spatial separation of binding sites is characteristic of a noncompetitive inhibition mechanism. nih.govresearchgate.net

The binding of the xanthene inhibitor induces substantial local conformational changes in the protein structure. nih.gov These changes primarily affect a 30-residue alpha-helix that lines the binding cavity and forms part of the enzyme's active site. nih.govresearchgate.net A particularly noteworthy insight from the modeling is that despite the lack of direct physical overlap between the inhibitor and the GSSG binding sites, the presence of the bound inhibitor appears to prevent the binding of GSSG. nih.govresearchgate.net This suggests a subtle allosteric interaction between the two sites, where binding in the interface cavity transmits a structural change that disrupts the GSSG binding site. nih.gov This mode of action makes the compound a valuable lead for structure-based drug design, particularly for developing noncompetitive inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying functional groups on a lead molecule and assessing the resulting changes in activity, researchers can build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. These models are invaluable for designing new, more potent analogues.

For this compound, an SAR study would typically involve chemical modifications to key areas, such as the hydroxyl groups on the xanthene core or the propionic acid side chain, and correlating these structural changes to the inhibition of glutathione reductase. However, specific and detailed SAR or QSAR studies focused on deriving predictive models for this compound and its derivatives were not identified in the reviewed scientific literature.

In Silico Screening and Design of Novel Xanthene-Based Ligands

The field of computational chemistry offers powerful tools for the discovery and design of new therapeutic agents. In silico screening, a method that utilizes computer simulations to evaluate the potential of compounds to interact with biological targets, has become an indispensable part of modern drug development. The unique structural features of this compound, with its rigid tricyclic core and flexible propionic acid side chain, make it an intriguing candidate for such computational investigations.

While direct and extensive computational studies focused exclusively on this compound are not widely available in the current body of scientific literature, the broader class of xanthene derivatives has been the subject of numerous in silico investigations. These studies provide a foundational understanding of how this molecular framework can be leveraged for the design of novel ligands targeting a variety of biological macromolecules.

Theoretical investigations into xanthene-based compounds often involve molecular docking simulations to predict the binding affinity and orientation of these molecules within the active site of a target protein. jchr.org For instance, various xanthene derivatives have been computationally screened against enzymes and receptors implicated in cancer and infectious diseases. tandfonline.combenthamdirect.com These studies have highlighted the importance of the xanthene scaffold in establishing crucial interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) studies on xanthene derivatives have also been performed to correlate their structural properties with their biological activities. tandfonline.comtandfonline.comnih.gov These models help in identifying the key molecular descriptors that govern the therapeutic efficacy of these compounds, thereby guiding the design of new derivatives with enhanced potency and selectivity.

The design of novel ligands based on the xanthene scaffold often involves modifying the peripheral substituents to optimize interactions with the target. For example, computational studies have explored how the addition of different functional groups to the xanthene ring can modulate the electronic and steric properties of the molecule, leading to improved binding characteristics. researchgate.netchemrxiv.org

Although specific data tables for this compound are not available due to a lack of targeted research, the principles derived from studies on analogous compounds can inform the potential applications of this molecule in drug design. Future computational work is needed to fully elucidate the potential of this compound as a scaffold for the development of novel therapeutic ligands. Such studies would likely involve virtual screening against various protein targets, followed by molecular dynamics simulations to assess the stability of the predicted protein-ligand complexes.

Biological and Biochemical Research Applications

Enzyme Inhibition and Modulation Studies

The unique three-ring structure of xanthene derivatives has prompted investigations into their potential as modulators of enzyme activity. Research has focused on several key enzyme families.

Glutathione (B108866) Reductase (GR) Inhibition by 3,6-Dihydroxy-xanthene-9-propionic Acid: Mechanistic Aspects via Crystallographic and Kinetic Analyses

This compound, referred to in crystallographic studies as 6-hydroxy-3-oxo-3H-xanthene-9-propionic acid (XAN), has been identified as a potent inhibitor of human glutathione reductase (hGR). nih.gov Kinetic analyses have demonstrated that it acts as a noncompetitive inhibitor with respect to both of the enzyme's substrates: oxidized glutathione (GSSG) and NADPH. nih.gov

The mechanism of inhibition was elucidated through high-resolution crystallographic studies. The crystal structure of the hGR-XAN complex, refined to 2.0 Å resolution, revealed that the inhibitor binds within a large cavity at the dimer interface of the enzyme. nih.gov This binding site is distinct and does not physically overlap with the binding site for the GSSG substrate. nih.gov Despite this, the binding of the xanthene inhibitor prevents the binding of GSSG, suggesting an allosteric mechanism of inhibition. nih.gov The interaction of the inhibitor induces significant local conformational changes in the enzyme, particularly affecting a 30-residue alpha-helix that lines the binding cavity and contributes to the enzyme's active site. nih.gov This unique, noncompetitive binding mode to a well-defined site suggests that such xanthene derivatives could serve as lead compounds for designing more complex or chimeric inhibitors. nih.gov

Table 1: Kinetic Constants for the Inhibition of Human Glutathione Reductase (hGR) by this compound

| Substrate | Inhibition Constant (Kis) | Inhibition Constant (Kii) |

|---|---|---|

| Oxidized Glutathione (GSSG) | 27 µM | 48 µM |

| NADPH | 144 µM | 176 µM |

Data sourced from kinetic analysis of hGR inhibition. nih.gov

Investigations into Other Oxidoreductases (e.g., Xanthine (B1682287) Oxidase, Glutathione S-transferase)

Research into the effects of xanthene derivatives on other oxidoreductases has been explored, though specific data on this compound is limited.

Xanthine Oxidase (XO): Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. nih.gov A study focused on the structurally related class of xanthone (B1684191) derivatives identified them as a new class of effective xanthine oxidase inhibitors. nih.gov Molecular modeling in this study provided insights into the binding mode with the enzyme, suggesting that the xanthone framework is a promising scaffold for the design of non-purine XO inhibitors. nih.gov However, specific inhibitory studies focusing on this compound or other xanthene derivatives against xanthine oxidase are not extensively documented in the available literature.

Glutathione S-transferase (GST): GSTs are a family of enzymes crucial for cellular detoxification. researchgate.net While various natural products and synthetic compounds have been investigated as GST inhibitors, specific studies detailing the inhibition of Glutathione S-transferase by this compound or the broader class of xanthene derivatives are not found in the reviewed scientific literature. researchgate.netnih.govresearchgate.net

Phosphoinositide 3-Kinase (PI3K) Inhibition and Kinase Activity Modulation

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, making it a prominent target in drug discovery. ecancer.org While numerous small molecule inhibitors targeting PI3K have been developed, research specifically documenting the inhibition of PI3K or modulation of kinase activity by this compound or other xanthene derivatives was not identified in the surveyed literature. nih.govmdpi.com

Studies on Carbonic Anhydrases and Dehydrogenases

Carbonic Anhydrases (CAs): These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. nih.gov Although various classes of compounds, including sulfonamides and xanthates, have been studied as CA inhibitors, there is no specific information in the reviewed literature on the inhibitory activity of this compound or other xanthene derivatives against carbonic anhydrases. nih.govnih.gov

Dehydrogenases: This broad class of enzymes is involved in a wide array of metabolic pathways. nih.gov Specific investigations into the inhibitory effects of this compound on dehydrogenases (such as xanthine dehydrogenase) have not been reported in the available scientific literature. researchgate.net

Analysis of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides. frontiersin.org An important distinction must be made between xanthene and xanthine derivatives. While the two names are similar, their core chemical structures are entirely different. Xanthine derivatives, such as caffeine (B1668208) and theophylline, are well-established, non-selective PDE inhibitors. frontiersin.orgnih.govresearchgate.net In contrast, a review of the scientific literature did not yield studies on the inhibition of phosphodiesterases by this compound or other xanthene derivatives.

Antimicrobial Activity Investigations (Antibacterial, Antifungal, Antiviral) of Xanthene Derivatives

The xanthene scaffold is present in many bioactive compounds, and its derivatives have been widely investigated for their potential antimicrobial properties.

Antibacterial Activity

Xanthene derivatives have demonstrated notable antibacterial activity against a range of pathogens. nih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain spiro[indoline-3,9-xanthene]-trione derivatives were synthesized and showed dose-dependent in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, novel xanthene sulfonamide derivatives have been prepared, combining the xanthene ring with a sulfonamide group, a well-known antibacterial pharmacophore, to create compounds with potential therapeutic applications. frontiersin.org Other research has focused on developing xanthene derivatives that can overcome bacterial multidrug resistance by targeting mechanisms such as efflux pumps, quorum-sensing, and biofilm formation. frontiersin.org Natural products containing the xanthene core, known as xanthones, also exhibit broad-spectrum antibacterial activities. nih.gov

Antifungal Activity

The antifungal potential of xanthene derivatives has also been an area of active research. Certain xanthene dyes, such as rose bengal and phloxine B, have been shown to possess antifungal properties. researchgate.net These compounds can be grafted onto surfaces to create materials that inhibit the growth of various fungi, including Aspergillus niger and Candida albicans. researchgate.net Synthetic xanthone derivatives have also been developed that exhibit strong antifungal activity against fluconazole-resistant C. albicans strains, with studies suggesting they may act by targeting fungal topoisomerase II. researchgate.net

Antiviral Activity

A significant body of research points to the antiviral activity of xanthene derivatives against a variety of viruses. nih.gov For example, certain aryl-14H-dibenzo[a,j]xanthenes have shown highly significant antiviral activity against the tobacco mosaic virus (TMV). nih.gov Hydroxy-xanthones, which are structurally related to this compound, have been synthesized and assessed for activity against human coronavirus OC43, with results showing a significant reduction in viral infectivity. researchgate.net The mechanism of action for some xanthene dyes involves interference with the transcription and translation of viral nucleic acids, which can be enhanced by light. benthamdirect.com This broad-spectrum activity makes the xanthene scaffold a promising starting point for the development of new antiviral agents. nih.govnih.gov

Table 2: Summary of Investigated Antimicrobial Activities of Xanthene Derivatives

| Activity Type | Pathogens Investigated | Key Findings |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | Dose-dependent inhibition by synthetic xanthene derivatives. researchgate.net |

| Gram-positive and Gram-negative bacteria | Xanthenes can target resistance mechanisms like efflux pumps and biofilm formation. frontiersin.org | |

| Antifungal | Candida albicans, Aspergillus niger | Xanthene dyes show inhibitory activity. researchgate.net Synthetic derivatives active against resistant strains. researchgate.net |

| Antiviral | Tobacco Mosaic Virus (TMV) | Dibenzo[a,j]xanthenes show significant inhibition of viral replication. nih.gov |

| Human Coronavirus OC43 | Hydroxy-xanthones significantly reduce viral infectivity. researchgate.net |

This table summarizes general findings for the class of xanthene derivatives.

Antineoplastic Research: Cellular and Molecular Mechanisms

The antineoplastic potential of xanthene derivatives, including compounds structurally related to this compound, has been a subject of scientific investigation. Research has explored their cytotoxic effects across a range of cancer cell lines and sought to elucidate the underlying molecular mechanisms of action.

Evaluation in Various Cancer Cell Lines (e.g., HeLa, T47D, WiDr, BEL-7402, MG-63, SKBR-3, SW620, HepG2, A549)

While direct studies on this compound across all the listed cell lines are not extensively documented, research on analogous xanthene and xanthone derivatives provides insights into their potential anticancer activities. For instance, a study on a library of tertiary alcohols derived from xanthene and thioxanthene (B1196266) demonstrated notable cytotoxic effects against specific cancer cell lines. One xanthene derivative exhibited excellent inhibitory activity against colon cancer cells (Caco-2), while another showed good inhibition against hepatocellular carcinoma (HepG2) cells. acs.org The anticancer activity of these derivatives was also tested against HeLa cells. nih.gov

Another study highlighted a xanthene derivative that displayed potent antiproliferative activity against cervical carcinoma (HeLa) and adenocarcinomic human alveolar basal epithelial cells (A549). Furthermore, a different derivative showed strong antiproliferative effects against colorectal adenocarcinoma (SW620) and liver hepatocellular cells (HepG2). srce.hr Research on other natural and synthetic compounds has also reported cytotoxicity against HeLa, BEL-7402, A549, and HepG2 cell lines. researchgate.net The cytotoxic effects of various compounds have also been evaluated against T47D and MG-63 cell lines in other studies. nih.govresearchgate.net

Table 1: Cytotoxicity of Xanthene and Related Derivatives in Various Cancer Cell Lines

| Compound Class | Cell Line | Activity | Reference |

| Xanthene Derivative | Caco-2 | Excellent Inhibition (IC50 = 9.6 ± 1.1 nM) | acs.org |

| Xanthene Derivative | HepG2 | Good Inhibition (IC50 = 161.3 ± 41 nM) | acs.org |

| Xanthene Derivative | HeLa | Antiproliferative Activity | srce.hr |

| Xanthene Derivative | A549 | Antiproliferative Activity | srce.hr |

| Xanthene Derivative | SW620 | Antiproliferative Activity | srce.hr |

| Flavidoside C | BEL-7402 | Significant Cytotoxicity (IC50 = 4.94 ± 0.41 μM) | researchgate.net |

| ChalcEA | T47D | Cytotoxicity (IC50 = 142.58 ± 4.6 µM) | nih.gov |

Note: This table includes data for various xanthene and other derivatives, as direct data for this compound is limited.

Elucidation of Molecular Targets and Pathways (e.g., Cyclooxygenase-2, Topoisomerases, DNA Intercalation)

The mechanisms by which xanthene derivatives exert their anticancer effects are multifaceted and involve various molecular targets.

Cyclooxygenase-2 (COX-2): Some xanthene derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. acs.orgnih.gov One particular xanthene derivative demonstrated a high selectivity for COX-2 inhibition. acs.org The inhibition of COX-2 is a key mechanism for the anti-inflammatory and potential anticancer effects of these compounds. nih.govnih.gov

Topoisomerases: Topoisomerases are crucial enzymes in DNA replication and are significant targets for anticancer drugs. nih.govijpp.org.in Research on a xanthone derivative, 3-(3-Butylamino-2-hydroxy-propoxy)-1-hydroxy-xanthen-9-one, revealed its function as an ATP-competitive human topoisomerase IIα catalytic inhibitor. nih.gov This suggests that the xanthene scaffold can be a basis for developing topoisomerase inhibitors.

DNA Intercalation: The interaction of small molecules with DNA is a primary mechanism for many anticancer agents. While some acridine (B1665455) derivatives, which share a similar tricyclic structure with xanthenes, act as DNA intercalators, studies on certain xanthene derivatives suggest a different mode of interaction. srce.hrmdpi.com Spectrophotometric titration and molecular docking studies on a potent antiproliferative xanthene derivative indicated that it interacts with calf thymus DNA (CT-DNA) via groove binding rather than intercalation. srce.hrresearchgate.net The binding constant was determined to be 2.5∙10^4 M−1, signifying a non-covalent interaction. srce.hr

Anti-inflammatory Response and Mechanistic Pathways

Xanthene and xanthone derivatives have demonstrated significant anti-inflammatory properties. jchr.orgnih.gov The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. Xanthones have been shown to regulate pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), as well as anti-inflammatory cytokines like IL-10. nih.gov

Furthermore, these compounds can influence signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. nih.gov The anti-inflammatory actions of some plant-derived compounds are also attributed to their ability to modulate these signaling pathways. mdpi.comnih.gov Studies on synthetic 3,5-dihydroxycinnamic acid derivatives, which share some structural similarities with the propionic acid moiety of the subject compound, have also shown potent anti-inflammatory effects by reducing the synthesis of TNF-α, IL-1β, and IL-6, and by inhibiting COX-2 and 5-lipoxygenase. nih.gov

Antimalarial Research: Heme Polymerization Inhibition

A crucial mechanism in antimalarial drug action is the inhibition of heme polymerization in the malaria parasite, Plasmodium falciparum. The parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by polymerizing it into hemozoin. nih.gov Inhibition of this process leads to the accumulation of toxic heme and parasite death.

Hydroxyxanthones have been identified as a class of compounds that exert their antimalarial activity by complexing with heme and inhibiting hemozoin formation. nih.govnih.gov A study on a series of 3,6-bis-ω-diethylaminoalkoxyxanthones demonstrated a strong correlation between their heme binding affinity and their antimalarial potency. nih.gov The most active compounds in this series exhibited low nanomolar IC50 values against both chloroquine-susceptible and multidrug-resistant strains of P. falciparum. nih.gov Another study on hydroxyxanthone derivatives also confirmed their antiplasmodial activity and their ability to inhibit heme polymerization. nih.gov These findings suggest that the 3,6-dihydroxyxanthene core of the subject compound is a promising scaffold for the development of new antimalarial agents that target heme polymerization.

Immunomodulatory Research: T-Cell Signal Transduction Modulation

The immunomodulatory effects of xanthene derivatives, particularly on T-cell function, are an emerging area of research. While direct evidence for this compound is not yet available, studies on related compounds offer valuable insights. For instance, Xanthohumol, a prenylated chalcone (B49325) with a structure that includes a phenolic ring system similar to the xanthene core, has been shown to have profound immunosuppressive effects on T-cell proliferation and the production of Th1 cytokines (IL-2, IFN-γ, and TNF-α). nih.gov This suppression is mediated, at least in part, through the inhibition of the NF-κB transcription factor. nih.gov

Research into T-cell antigen receptor (TCR) signal transduction has identified key molecular components like the kinase ZAP70, which is part of the TCR signalosome. lji.org Recent studies have unexpectedly found that a cytoplasmic isoform of the retinoic acid receptor alpha (RARα) is a component of this activation complex, suggesting novel ways to modulate T-cell activity. lji.org Given the diverse biological activities of xanthene derivatives, exploring their potential to modulate such T-cell signaling pathways is a promising avenue for future research.

Investigation of Xanthene Derivatives as Fluorescent Probes in Cellular Imaging Research

Xanthene derivatives, such as fluorescein (B123965) and rhodamine, are renowned for their excellent photophysical properties and are widely used as fluorescent probes in cellular imaging. nih.gov Their high fluorescence quantum yield, good water solubility, and stability make them ideal for visualizing and quantifying dynamic processes in living cells. nih.gov

The core xanthene structure can be chemically modified to create probes that target specific organelles or molecules. nih.gov For instance, spirocyclic xanthene-based probes can exist in a non-fluorescent "off" state and a fluorescent "on" state, which can be triggered by specific biological events, enabling real-time detection of enzymatic activity or changes in the cellular environment. nih.gov The development of cell-permeable fluorescent probes is crucial for live-cell imaging, and xanthene derivatives in their hydrophobic, non-charged spirocyclic form often exhibit good cell permeability. nih.gov These probes are invaluable tools for studying cellular processes such as cell division, apoptosis, and necrosis. nih.gov The inherent fluorescence of the 3,6-dihydroxylated xanthene core in the subject compound suggests its potential utility as a scaffold for the development of novel fluorescent probes for various bio-imaging applications.

Photoactivatable Xanthene Derivatives in Biological Systems for Controlled Release

The controlled release of biologically active molecules with high spatial and temporal precision is a critical tool in biological research. Derivatives of this compound, particularly those based on the fluorescein structure, are central to the development of photoactivatable, or "caged," compounds. thermofisher.com This technology involves chemically modifying the hydroxyl groups of the xanthene ring with photolabile "caging" groups, such as the o-nitrobenzyl group. thermofisher.com This modification locks the molecule in a non-fluorescent and biologically inactive state. thermofisher.comnih.gov

The release mechanism is triggered by photolysis, where irradiation with a specific wavelength of light, typically in the near-UV range, cleaves the caging groups. thermofisher.comnih.gov This uncaging event restores the molecule's original structure, thereby releasing the active substance and switching on its fluorescence. thermofisher.com This process allows researchers to deliver physiological stimuli or therapeutic agents to specific locations within cells or tissues at precise moments. thermofisher.com

A primary application of this controlled release technology is in photodynamic therapy (PDT). nih.gov In PDT, a photosensitizer, often a xanthene dye derivative, is administered and accumulates in target tissues, such as tumors. nih.govnih.gov Upon irradiation with light of a suitable wavelength, the photosensitizer becomes excited and generates reactive oxygen species (ROS), which are highly cytotoxic and lead to localized cell death and tissue necrosis. nih.gov The ability to control the activation of the photosensitizer strictly through light exposure minimizes damage to surrounding healthy tissue, representing a powerful form of controlled release therapy. nih.gov The effectiveness of PDT is dependent on the local concentration of the photosensitizer, light intensity, and oxygen availability. nih.gov

The synthesis of these photoactivatable derivatives can be challenging but flexible strategies have been developed. For instance, unsymmetrical alkylation of the fluorescein core allows for the introduction of a photolabile group on one hydroxyl and a different functional side chain on the other, which can be used for ligation to proteins or to promote association with lipid membranes. nih.gov

Research into Effects on Glucose Homeostasis and Related Pathways

While direct studies on this compound are limited, research into other xanthene derivatives has revealed significant effects on glucose metabolism, suggesting potential therapeutic applications for type 2 diabetes. plos.orgnih.gov These studies highlight the role of the xanthene scaffold in modulating key pathways involved in glucose homeostasis.

Another study identified a different xanthene derivative, DS20060511, that enhances glucose uptake in skeletal muscle through a distinct mechanism. nih.gov This compound was found to induce the translocation of glucose transporter 4 (GLUT4) to the surface of skeletal muscle cells, which is a critical step for glucose uptake into the tissue. nih.gov Notably, the action of DS20060511 is independent of the canonical insulin (B600854) signaling pathway (IRS1-Akt-AS160) and also does not involve AMPK activation. nih.gov Treatment with DS20060511 effectively attenuated glucose intolerance in obese diabetic mice. nih.gov The skeletal muscle-specific action of this compound underscores the potential for developing novel antidiabetic drugs based on the xanthene structure that work through alternative signaling pathways. nih.gov

Table 1: Effects of Specific Xanthene Derivatives on Glucose Homeostasis Pathways

| Derivative | Target Pathway | Mechanism of Action | Observed Effect | Reference |

| Xn and Xc | LKB1-AMPK Pathway | Activates LKB1, leading to AMPK phosphorylation. | Stimulated glucose uptake and improved glucose tolerance in diabetic mice. | plos.org |

| DS20060511 | GLUT4 Translocation | Induces GLUT4 translocation to the cell surface in skeletal muscle. | Enhanced glucose uptake and attenuated glucose intolerance in obese diabetic mice. | nih.gov |

Studies on Antioxidant Properties

The chemical structure of xanthene derivatives, including the fluorescein family, imparts them with notable antioxidant capabilities. nih.gov Antioxidants are crucial for mitigating the damage caused by oxidative stress, a condition linked to numerous diseases. They function by neutralizing harmful reactive oxygen species (ROS) and free radicals. researchgate.net

A recent review highlighted that fluorescein derivatives, in general, possess excellent antioxidant activity, alongside other biological functions like antimicrobial properties. nih.gov The capacity for chemical modification of the fluorescein structure allows for the fine-tuning of these properties. nih.gov

Specific studies on synthesized xanthene derivatives have provided concrete evidence of their antioxidant potential. For example, a study investigating a series of 2,2,5,5-tetramethyl-9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione derivatives tested their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net The results indicated that the antioxidant activity was significantly influenced by the substituents on the aryl ring at the 9-position. The most potent antioxidant activity was observed in a compound that had two hydroxyl groups substituted on the phenyl ring, demonstrating superior radical scavenging capabilities compared to other derivatives in the series. researchgate.net This structure-activity relationship suggests that the presence and position of hydroxyl groups on the xanthene derivative structure are key determinants of its antioxidant efficacy. researchgate.net

Table 2: Investigated Xanthene Derivatives and their Antioxidant Activity

| Derivative Class | Assay Method | Key Finding | Reference |

| Fluorescein Derivatives | Review of Literature | Possess excellent antioxidant activity. | nih.gov |

| 9-aryl-xanthene-1,8-diones | DPPH radical scavenging | Activity is dependent on aryl substituents; a derivative with two hydroxyl groups showed the best performance. | researchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3,6-Dihydroxy-xanthene-9-propionic acid in synthetic samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is ideal for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. For crystalline samples, X-ray diffraction (XRD) can resolve stereochemical details. These techniques should be cross-validated to ensure reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), lab coats, and safety goggles are mandatory to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods for weighing or synthesizing to avoid inhalation of dust.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drain contamination .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer : Combine melting point analysis (sharp melting range indicates purity) with thin-layer chromatography (TLC) using silica gel plates and a polar solvent system (e.g., ethyl acetate:hexane). Quantify impurities via HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% trifluoroacetic acid) .

Advanced Research Questions

Q. How can discrepancies in binding affinity data for this compound across molecular docking studies be resolved?

- Methodological Answer :

-

Parameter Standardization : Ensure consistent force fields (e.g., AMBER, CHARMM) and solvation models across studies.

-

Experimental Validation : Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

-

Example : In a glutathione reductase study, HXP showed a binding energy of -17.12 kcal/mol, lower than quercetin (-18.18 kcal/mol) due to differences in hydrogen bonding with LYS 9 .

Compound Binding Energy (kcal/mol) Target Enzyme Reference HXP -17.12 Glutathione reductase Quercetin -18.18 Glutathione reductase

Q. What strategies enhance the bioactivity of this compound through structural modifications?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the xanthene 9-position to improve electron density for target interactions.

- Side-Chain Functionalization : Replace the propionic acid moiety with ester derivatives to enhance membrane permeability.

- Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase) before/after modification. Structural analogs like 3,6-dimethylxanthen-9-one (CAS 19814-69-8) provide insights into steric effects .

Q. How should researchers design experiments to validate computational predictions of HXP’s enzyme inhibition in vitro?

- Methodological Answer :

- Assay Selection : Use fluorometric or colorimetric assays (e.g., Ellman’s method for acetylcholinesterase inhibition).

- Controls : Include positive controls (e.g., galantamine for AChE) and negative controls (DMSO solvent).

- Dose-Response Curves : Test HXP at 0.1–100 µM concentrations to calculate IC₅₀. Cross-validate with molecular dynamics simulations to correlate binding stability (RMSD < 2 Å) with activity .

Data Contradiction Analysis

Q. How can conflicting reports on HXP’s cytotoxicity be addressed methodologically?

- Methodological Answer :

- Cell Line Specificity : Test cytotoxicity across multiple cell lines (e.g., HEK293, HepG2) using MTT assays.

- Apoptosis Markers : Measure caspase-3/7 activation via fluorogenic substrates.

- Oxidative Stress : Quantify reactive oxygen species (ROS) using DCFH-DA probes. Conflicting results may arise from varying incubation times or serum concentrations in culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.